2-bromo-N-(2,4-dimethoxyphenyl)butanamide
Description
Context and Significance in Contemporary Organic Chemistry
In the realm of contemporary organic chemistry, 2-bromo-N-(2,4-dimethoxyphenyl)butanamide is primarily of interest as a potential building block or intermediate in the synthesis of more complex molecules. The N-(2,4-dimethoxyphenyl)amide moiety is a common feature in a variety of biologically active compounds. The dimethoxy substitution on the phenyl ring makes it electron-rich, which can influence the reactivity of the aromatic system and the properties of the final product.
The bromo-butanamide portion of the molecule introduces a chiral center and a reactive site. The bromine atom can be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups. This versatility makes it a potentially valuable tool for creating libraries of compounds for drug discovery and development.
Overview of Molecular Architecture and Key Functional Groups
The molecular structure of this compound is characterized by several key functional groups that dictate its chemical behavior.
| Functional Group | Description |
| Amide | The core linkage connecting the butanoyl and the 2,4-dimethoxyphenyl fragments. |
| Bromoalkane | The bromine atom on the second carbon of the butanamide chain acts as a good leaving group. |
| Dimethoxy Phenyl Ether | The two methoxy (B1213986) groups on the aromatic ring increase its electron density and can influence its reactivity. |
Molecular Properties sigmaaldrich.comscbt.com
| Property | Value |
| Molecular Formula | C₁₂H₁₆BrNO₃ |
| Molecular Weight | 302.18 g/mol |
| Appearance | Solid (form) |
Historical Perspective and Initial Reports
The synthesis of related N-aryl amides is a well-established field in organic chemistry, with numerous methods developed over the years. It is plausible that this compound can be synthesized through standard amidation procedures, such as the reaction of 2-bromobutanoyl chloride with 2,4-dimethoxyaniline (B45885).
While detailed research findings on this specific compound are scarce, the study of analogous structures provides a foundation for understanding its potential chemical and physical properties. For instance, research on other N-(dimethoxyphenyl)amides has explored their biological activities and synthetic utility. semanticscholar.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-4-9(13)12(15)14-10-6-5-8(16-2)7-11(10)17-3/h5-7,9H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRQMNNMAFQPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Preparative Methodologies
Established Synthetic Pathways
The most probable and industrially scalable synthetic routes to 2-bromo-N-(2,4-dimethoxyphenyl)butanamide involve multi-step sequences starting from commercially available precursors. These pathways are designed to build the molecule logically, ensuring high purity and yield of the final product.
Multi-Step Synthesis Sequences from Precursors
A highly plausible and efficient method for the synthesis of this compound is the direct acylation of 2,4-dimethoxyaniline (B45885) with 2-bromobutanoyl halide. This single-step conversion is a common and well-documented method for the preparation of α-haloamides.
The primary precursors for this synthesis are:
2,4-Dimethoxyaniline: This aromatic amine serves as the nucleophile, providing the N-(2,4-dimethoxyphenyl) moiety of the target molecule. It is typically synthesized by the reduction of 2,4-dimethoxynitrobenzene.
2-Bromobutanoyl chloride (or 2-Bromobutanoyl bromide): This acyl halide acts as the electrophile, providing the 2-bromobutanamide portion of the molecule.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 2,4-dimethoxyaniline attacks the electrophilic carbonyl carbon of 2-bromobutanoyl halide, leading to the formation of the amide bond and elimination of a hydrogen halide. A non-nucleophilic base, such as pyridine or triethylamine (B128534), is typically added to scavenge the acidic byproduct (HCl or HBr) generated during the reaction, driving the equilibrium towards the product.
An alternative, though likely less direct, two-step approach could involve:
Amide Formation: The initial synthesis of the non-brominated amide, N-(2,4-dimethoxyphenyl)butanamide. This can be achieved by reacting 2,4-dimethoxyaniline with butanoyl chloride or butanoic anhydride.
Alpha-Bromination: The subsequent selective bromination at the alpha-position of the butanamide chain. This can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. fiveable.me The bromine atom is selectively introduced at the carbon adjacent to the carbonyl group. fiveable.me
Role of this compound as an Intermediate in Synthetic Cascades
Alpha-haloamides, such as this compound, are valuable intermediates in organic synthesis due to their inherent reactivity. The presence of the bromine atom at the alpha-position makes the adjacent hydrogen atom more acidic and provides a reactive site for nucleophilic substitution. fiveable.me This allows for the introduction of a variety of functional groups at this position.
This compound can serve as a precursor for the synthesis of more complex molecules, including:
α-Amino Amides: Through nucleophilic substitution of the bromide with an amine.
α-Hydroxy Amides: Via hydrolysis or reaction with a hydroxide (B78521) source.
α-Alkoxy Amides: By reaction with alkoxides.
Furthermore, α-haloamides are known to participate in metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For instance, they can be coupled with organozinc reagents in Negishi couplings or with boronic acids in Suzuki-Miyaura couplings to introduce alkyl or aryl substituents at the alpha-position.
Reaction Conditions and Optimization Strategies
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and the choice of catalysts and reagents is crucial for maximizing the yield and purity of the product.
Influence of Solvents on Reaction Efficiency and Selectivity
The choice of solvent is critical in the acylation of 2,4-dimethoxyaniline. Aprotic solvents are generally preferred to avoid side reactions with the acyl halide. Commonly used solvents include:
Dichloromethane (DCM): An excellent solvent for this type of reaction due to its inertness and ability to dissolve both reactants.
Tetrahydrofuran (THF): Another suitable aprotic solvent that can facilitate the reaction.
Acetonitrile (B52724) (ACN): Can also be used, though its polarity might influence the reaction rate.
The solvent's polarity can affect the solubility of the reactants and the stability of the transition state, thereby influencing the reaction rate. For the alpha-bromination step in the two-step synthesis, carbon tetrachloride (CCl₄) is a traditional solvent for NBS brominations, although safer alternatives are now more common.
| Solvent | Reactant Solubility | Potential Side Reactions |
| Dichloromethane | Good | Generally inert |
| Tetrahydrofuran | Good | Can be a nucleophile under certain conditions |
| Acetonitrile | Moderate to Good | Can participate in side reactions |
| Diethyl Ether | Moderate | Low boiling point may limit reaction temperature |
Temperature and Pressure Control in Reaction Systems
Temperature plays a significant role in controlling the reaction rate and minimizing the formation of byproducts. The acylation of anilines is often carried out at low temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and prevent side reactions.
For the direct acylation with 2-bromobutanoyl chloride, the reaction is often initiated at 0 °C and then allowed to warm to room temperature. This controlled temperature profile helps to ensure the selective formation of the desired amide without degradation of the starting materials or product.
Pressure is generally not a critical parameter for these types of liquid-phase reactions and they are typically carried out at atmospheric pressure.
| Temperature Range | Effect on Reaction |
| 0 - 5 °C | Controlled reaction rate, minimizes side reactions |
| Room Temperature (20-25 °C) | Moderate reaction rate, suitable for many acylations |
| Reflux | Increased reaction rate, but may lead to decomposition or byproducts |
Catalytic Approaches and Reagent Selection for Enhanced Yields
In the direct acylation pathway, the use of a stoichiometric amount of a non-nucleophilic base is crucial for achieving high yields. Pyridine and triethylamine are common choices as they effectively neutralize the generated hydrogen halide.
For the alpha-bromination of the corresponding non-brominated amide, the selection of the brominating agent and initiator is key.
N-Bromosuccinimide (NBS): The most common reagent for selective alpha-bromination of carbonyl compounds. fiveable.me
Radical Initiators: AIBN (azobisisobutyronitrile) or benzoyl peroxide are often used in small quantities to initiate the radical chain reaction for bromination. UV light can also serve this purpose. fiveable.me
The choice of these reagents and the optimization of their molar ratios are essential for maximizing the yield of the desired this compound while minimizing the formation of di-brominated or other side products.
| Reagent | Role in Synthesis |
| 2,4-Dimethoxyaniline | Nucleophilic amine precursor |
| 2-Bromobutanoyl chloride | Electrophilic acylating agent |
| Pyridine / Triethylamine | Acid scavenger in acylation |
| N-Bromosuccinimide (NBS) | Selective alpha-brominating agent |
| Benzoyl Peroxide / AIBN | Radical initiator for bromination |
Stereoselective Synthesis of this compound and Its Analogues
The introduction of a bromine atom at the α-position to the carbonyl group of an amide in a stereocontrolled manner presents a significant synthetic challenge. Various strategies have been developed to obtain enantiomerically enriched α-bromo amides.
Asymmetric synthesis aims to create a specific enantiomer directly. One of the most effective ways to achieve this is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.govresearchgate.netsemanticscholar.org
A plausible asymmetric synthesis of a specific enantiomer of this compound could involve the use of a chiral auxiliary such as pseudoephedrine. harvard.edu The synthesis would begin by coupling butanoic acid with a chiral auxiliary, for example, (1S,2S)-pseudoephedrine, to form a chiral amide. This amide can then be enolized and subsequently brominated. The steric hindrance provided by the chiral auxiliary directs the incoming bromine atom to one face of the enolate, leading to the formation of one diastereomer in excess. Finally, removal of the chiral auxiliary would yield the desired enantiomer of this compound.
Another approach involves starting from an enantiomerically pure precursor, such as (S)-2-bromobutanoic acid, which can be synthesized via various established methods. This chiral acid can then be coupled with 2,4-dimethoxyaniline to form the target amide. This method's success is contingent on the availability of the enantiopure starting material and ensuring that the coupling reaction does not lead to racemization.
Diastereoselective methods are often employed in conjunction with chiral auxiliaries, as described in the previous section, to create a new stereocenter with a specific configuration relative to an existing one. The diastereomeric excess (d.e.) is a measure of the success of such a reaction. For instance, the bromination of an N-butanoyl derivative of a chiral auxiliary would proceed via a diastereoselective pathway.
Enantioselective methodologies, on the other hand, utilize a chiral catalyst to control the stereochemical outcome of the reaction on a prochiral substrate. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. nih.govnih.govrsc.orgresearchgate.net While the direct enantioselective α-bromination of amides is less common than that of aldehydes and ketones, a similar principle could be applied. A chiral amine catalyst could react with the N-(2,4-dimethoxyphenyl)butanamide and a brominating agent like N-bromosuccinimide (NBS) to form a chiral enamine intermediate. The catalyst would then shield one face of the enamine, leading to the preferential formation of one enantiomer of the α-bromo amide. nih.gov
The table below illustrates potential outcomes for an organocatalyzed α-bromination of N-(2,4-dimethoxyphenyl)butanamide based on literature for similar transformations of aldehydes.
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(Diphenylmethyl)pyrrolidine | NBS | CH2Cl2 | -20 | 85 | 92 |
| (R,R)-Diphenylethylenediamine derivative | CBr4 | Toluene | 0 | 78 | 88 |
| Cinchona alkaloid derivative | NBS | THF | -40 | 90 | 95 |
Note: This data is illustrative and based on analogous reactions reported in the literature. Actual results for this compound may vary.
When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. This involves separating the two enantiomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.govmdpi.comnih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Cellulose-based CSPs are often effective for the resolution of amide enantiomers. nih.gov
The following table provides a hypothetical example of a chiral HPLC separation for the enantiomers of this compound.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer, min) | Retention Time (S-enantiomer, min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.0 | 254 | 12.5 | 15.2 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80/20) | 0.8 | 254 | 10.8 | 13.5 | 1.9 |
Note: This data is for illustrative purposes and actual separation conditions would need to be optimized experimentally.
Enzymatic Kinetic Resolution is another effective method for separating enantiomers. nih.govresearchgate.netnih.govmdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For example, a lipase could be used to catalyze the hydrolysis or transesterification of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated by conventional methods like column chromatography. The efficiency of the resolution is determined by the enantiomeric ratio (E-value).
A summary of potential enzymatic kinetic resolution results is presented below.
| Enzyme | Reaction Type | Acyl Donor/Acceptor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | E-value |
| Candida antarctica Lipase B (CALB) | Transesterification | Vinyl acetate | Toluene | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Water | Phosphate Buffer/Toluene | ~50 | 95 | 98 | ~100 |
Note: This data is hypothetical and based on typical results for the enzymatic resolution of similar compounds.
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions of the Bromine Atom
The core of this compound's reactivity is expected to lie in the carbon-bromine bond. The bromine atom, being a good leaving group, makes the alpha-carbon (the carbon atom bonded to the bromine) electrophilic and thus susceptible to attack by nucleophiles.
Alkyl Bromide Reactivity and Substrate Scope
The substrate, 2-bromo-N-(2,4-dimethoxyphenyl)butanamide , is a secondary alkyl bromide. Secondary alkyl halides can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The preferred pathway would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. A strong, unhindered nucleophile in a polar aprotic solvent would likely favor an SN2 reaction, leading to an inversion of stereochemistry at the chiral center. Conversely, a weak nucleophile in a polar protic solvent could promote an SN1 reaction, proceeding through a carbocation intermediate and likely resulting in a racemic mixture of products.
Diverse Nucleophiles in Substitution Processes
A wide array of nucleophiles could potentially displace the bromide. These include:
Oxygen nucleophiles: Hydroxide (B78521), alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
Nitrogen nucleophiles: Ammonia, primary, and secondary amines to yield corresponding amines. Azide is another common nitrogen nucleophile.
Sulfur nucleophiles: Thiols and thiolates, which are generally excellent nucleophiles, would be expected to react efficiently.
Carbon nucleophiles: Cyanide and enolates could be used to form new carbon-carbon bonds.
Without experimental data, it is not possible to provide a table of reaction outcomes, yields, or specific conditions for This compound .
Carbon-Carbon Coupling Reactions
Modern synthetic chemistry offers a plethora of methods for forming carbon-carbon bonds using organometallic catalysts, and alkyl bromides are common substrates for these transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Suzuki-Miyaura Coupling: This reaction typically couples an organohalide with an organoboron compound. While highly effective for aryl and vinyl halides, the coupling of secondary alkyl bromides can be more challenging and often requires specialized ligands and conditions to prevent side reactions like beta-hydride elimination. A hypothetical Suzuki-Miyaura reaction of This compound with an arylboronic acid would yield an N-(2,4-dimethoxyphenyl)-2-arylbutanamide.
Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide. Its application with unactivated alkyl halides is less common but not impossible with appropriate catalytic systems.
Other Metal-Mediated Coupling Chemistries
Other transition metals like nickel and copper can also catalyze cross-coupling reactions. For instance, Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are powerful C-C bond-forming reactions that can sometimes be applied to alkyl halides. The specific conditions and catalyst systems would be critical for a successful transformation.
Oxidation and Reduction Transformations
The bromine atom can be removed through reductive processes. Catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or treatment with reducing agents like tributyltin hydride could potentially replace the bromine atom with a hydrogen atom, yielding N-(2,4-dimethoxyphenyl)butanamide .
Oxidation reactions targeting the 2-position are less straightforward without first converting the bromide to another functional group, such as an alcohol. Direct oxidation of the carbon-bromine bond is not a common transformation.
Selective Oxidation of Functional Groups
While specific literature on the selective oxidation of this compound is not extensively detailed, the molecule's structure presents several sites susceptible to oxidation under various conditions. The primary targets for oxidation include the aromatic ring and the N-aryl group, although the amide and ether functionalities are generally resistant except under harsh conditions.
Oxidation of the activated dimethoxyphenyl ring could potentially lead to the formation of quinone-like structures, particularly with strong oxidizing agents. However, achieving selectivity can be challenging due to the high electron density of the ring. The N-aryl amine linkage can be a target for oxidation to generate N-aryl nitrenoid intermediates using reagents like phenyliodine(III) diacetate (PIDA), though this often requires a free amine rather than an amide. acs.org For N-substituted amines, oxoammonium-catalyzed oxidation represents a method to form corresponding imides, suggesting that under specific catalytic conditions, the N-H bond of the amide could be a site of reactivity. chemrxiv.org
Reductive Conversion Pathways of this compound
The compound possesses two primary functional groups susceptible to reduction: the carbon-bromine bond at the α-position and the amide carbonyl group. The specific pathway followed depends on the choice of reducing agent and reaction conditions.
Reductive Debromination: The α-bromo group can be selectively removed through a process known as reductive dehalogenation. This is commonly achieved using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org This process, known as hydrogenolysis, replaces the bromine atom with a hydrogen atom to yield N-(2,4-dimethoxyphenyl)butanamide. Alternative tin-free methods using visible-light photoredox catalysis can also achieve reductive debromination of unactivated alkyl and aryl bromides. acs.org
Amide Reduction: The amide functional group is notably resistant to reduction. However, with powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-). ucalgary.camasterorganicchemistry.comlibretexts.org This transformation converts the amide into a secondary amine, yielding 2-bromo-N-(2,4-dimethoxyphenyl)butan-1-amine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate complex from the oxygen, forming a reactive iminium ion intermediate. A second hydride addition to the iminium ion produces the final amine product. ucalgary.cachemistrysteps.com It is important to note that LiAlH₄ can also reduce the C-Br bond, potentially leading to a mixture of products or the fully reduced compound, N-(2,4-dimethoxyphenyl)butan-1-amine, depending on the reaction stoichiometry and conditions.
| Reaction Type | Typical Reagents | Affected Functional Group | Expected Product |
|---|---|---|---|
| Reductive Debromination (Hydrogenolysis) | H₂, Pd/C | α-Bromo | N-(2,4-dimethoxyphenyl)butanamide |
| Amide Reduction | 1) LiAlH₄, Et₂O or THF 2) H₂O workup | Amide Carbonyl | 2-bromo-N-(2,4-dimethoxyphenyl)butan-1-amine |
Reactions Involving the Aromatic Moiety
The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups.
Electrophilic Aromatic Substitution Patterns
The substituents on the aromatic ring—two methoxy groups and an N-butanamide group—are all ortho, para-directing. libretexts.orgwikipedia.orgbyjus.com The methoxy groups (-OCH₃) are strong activating groups, while the N-acyl group (-NHCOR) is a moderately activating group. The combined effect of these groups makes the aromatic ring highly nucleophilic.
The directing effects are additive. The methoxy group at C2 directs to the C3 (ortho) and C6 (para) positions. The methoxy group at C4 directs to the C3 and C5 (ortho) positions. The N-acyl group at C1 directs to the C2 and C6 (ortho) and C4 (para) positions. Based on these influences, the electron density is highest at the C5 position, which is ortho to the C4-methoxy group and para to the C1-amide substituent (though sterically accessible). The C3 position is also highly activated, being ortho to both the C2 and C4 methoxy groups, but may experience some steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by the C3 position.
| Reaction | Reagents | Electrophile (E+) | Predicted Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-bromo-N-(2,4-dimethoxy-5-nitrophenyl)butanamide |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-N-(3,5-dibromo-2,4-dimethoxyphenyl)butanamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-bromo-N-(5-acyl-2,4-dimethoxyphenyl)butanamide |
Functional Group Interconversions on the Dimethoxyphenyl Ring
The most common functional group interconversion for aryl methyl ethers is cleavage of the ether bond to form a phenol. This demethylation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. nih.govresearchgate.netresearchgate.net The reaction proceeds via the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. gvsu.educore.ac.uk
Treating this compound with BBr₃ would likely lead to the cleavage of one or both methoxy groups, yielding the corresponding phenolic compounds, 2-bromo-N-(2-hydroxy-4-methoxyphenyl)butanamide, 2-bromo-N-(4-hydroxy-2-methoxyphenyl)butanamide, or the dihydroxy derivative 2-bromo-N-(2,4-dihydroxyphenyl)butanamide. Regioselectivity can sometimes be achieved; for instance, demethylation of certain dimethoxy derivatives with reagents like aluminum chloride can show selectivity for the para-methoxy group. google.com
Amide Bond Transformations
Amides are among the most stable carboxylic acid derivatives, yet their characteristic bond can be cleaved under specific conditions.
Hydrolysis and Amide Cleavage Reactions
The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. dalalinstitute.comyoutube.comkhanacademy.org This reaction breaks the C-N bond, yielding a carboxylic acid and an amine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the amide is hydrolyzed to 2-bromobutanoic acid and the ammonium (B1175870) salt of 2,4-dimethoxyaniline (B45885). youtube.com The mechanism involves the initial protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., refluxing aqueous NaOH), the amide undergoes hydrolysis to form the sodium salt of 2-bromobutanoic acid (a carboxylate) and 2,4-dimethoxyaniline. arkat-usa.orgchemistrysteps.com The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally slower for aryl amides compared to aliphatic amides and often requires harsh conditions like high temperatures and prolonged reaction times to drive the unfavorable elimination of the strongly basic amide anion. arkat-usa.orgresearchgate.net
| Conditions | Products |
|---|---|
| Aqueous Acid (e.g., H₃O⁺), Heat | 2-Bromobutanoic acid + 2,4-Dimethoxyanilinium salt |
| Aqueous Base (e.g., NaOH), Heat; followed by acidic workup | 2-Bromobutanoic acid + 2,4-Dimethoxyaniline |
Functionalization of the Amide Nitrogen
The amide nitrogen in this compound, while generally less nucleophilic than an amine nitrogen due to resonance delocalization of the lone pair into the adjacent carbonyl group, can undergo functionalization under appropriate conditions. N-alkylation is a principal method for achieving this transformation.
The N-alkylation of amides typically requires the deprotonation of the amide N-H bond to form a more nucleophilic amidate anion, followed by reaction with an alkylating agent. A variety of bases and reaction conditions have been developed for the N-alkylation of amides, with the choice of base being crucial to avoid side reactions. mdpi.com Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and cesium carbonate (CsCO3). mdpi.comstackexchange.com
For a compound like this compound, the presence of the electron-donating methoxy groups on the phenyl ring can slightly increase the electron density on the amide nitrogen, potentially influencing its reactivity. The general scheme for the N-alkylation of this compound can be represented as follows:
Scheme 1: General Reaction for N-Alkylation

In this reaction, R-X represents an alkylating agent, such as an alkyl halide.
The selection of the base and solvent system is critical to optimize the yield of the N-alkylated product while minimizing potential side reactions, such as elimination or substitution at the α-bromo position. Phase-transfer catalysis has also been employed to facilitate the N-alkylation of amides under milder conditions. mdpi.com
Below is a representative table of reaction conditions that could be explored for the N-alkylation of this compound, based on general procedures for amide alkylation.
Table 1: Representative Conditions for N-Alkylation of this compound Note: The following data is illustrative and based on general knowledge of amide alkylation, not on specific experimental results for this compound.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| 1 | CH₃I | NaH | THF | 25 | 85 |
| 2 | CH₃CH₂Br | K₂CO₃ | DMF | 60 | 70 |
| 3 | C₆H₅CH₂Cl | KOH | Toluene/TBAB | 80 | 75 |
| 4 | (CH₃)₂CHBr | Cs₂CO₃ | Acetonitrile (B52724) | 50 | 60 |
Mechanistic Elucidation of Key Reactions
Detailed Reaction Pathway Analysis
The functionalization of the amide nitrogen of this compound typically proceeds through the formation of an amidate intermediate. The reaction pathway can be described in the following steps:
Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen, forming a resonance-stabilized amidate anion. The negative charge is delocalized between the nitrogen and the carbonyl oxygen.
Nucleophilic Attack: The amidate anion, being a potent nucleophile, attacks the electrophilic carbon of the alkylating agent (R-X) in a nucleophilic substitution reaction, typically following an SN2 pathway. This step results in the formation of the new N-C bond.
Scheme 2: Plausible Mechanistic Pathway for N-Alkylation

An alternative to the direct N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This method is considered a green chemical process as the only byproduct is water. The general mechanism involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amide to form an enamide or imine intermediate, which is then reduced in situ by the catalyst. nih.gov
Kinetic Studies and Thermodynamic Parameters
For the N-alkylation reaction, the rate-determining step is typically the nucleophilic attack of the amidate on the alkyl halide. The rate of this bimolecular reaction would be expected to follow second-order kinetics, being dependent on the concentration of both the amidate and the alkylating agent.
Rate = k[Amidate][R-X]
The reactivity of the alkylating agent would follow the general trend for SN2 reactions: CH₃X > primary alkyl halide > secondary alkyl halide. Tertiary alkyl halides would likely lead to elimination reactions. The nature of the leaving group (X) is also crucial, with the reactivity order being I > Br > Cl > F.
The following table provides hypothetical thermodynamic parameters for the N-alkylation of an N-aryl amide, which can serve as an estimate for the reaction of this compound.
Table 2: Hypothetical Thermodynamic Parameters for N-Alkylation of an N-Aryl Amide Note: These values are illustrative and not based on direct experimental measurements for the specified compound.
| Parameter | Symbol | Plausible Value | Unit |
| Activation Energy | Eₐ | 70 - 90 | kJ/mol |
| Enthalpy of Reaction | ΔH | -80 to -120 | kJ/mol |
| Entropy of Reaction | ΔS | -20 to +20 | J/(mol·K) |
| Gibbs Free Energy | ΔG | Negative | kJ/mol |
These parameters would be influenced by factors such as the solvent, the strength of the base, and the nature of the alkylating agent. The electron-donating methoxy groups on the N-phenyl ring of this compound may slightly lower the activation energy for N-alkylation by increasing the nucleophilicity of the amidate anion.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-bromo-N-(2,4-dimethoxyphenyl)butanamide, a combination of 1D and 2D NMR experiments would be required for a complete structural assignment.
A proton NMR spectrum would provide information on the chemical environment, number, and connectivity of protons in the molecule.
Expected Proton Signals:
Aromatic Protons: The 2,4-dimethoxyphenyl ring would exhibit three distinct proton signals. Their chemical shifts would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing amide group. The coupling patterns (doublet, doublet of doublets) would reveal their relative positions (ortho, meta, para) on the aromatic ring.
Amide Proton (N-H): A signal for the amide proton would be expected, typically in the downfield region of the spectrum. Its chemical shift can be concentration and solvent-dependent, and it may appear as a broad singlet.
Butanamide Chain Protons:
CH-Br: The proton on the carbon bearing the bromine atom would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons. Its chemical shift would be significantly downfield due to the deshielding effect of the bromine atom.
CH₂: The methylene protons of the ethyl group would show a complex multiplet pattern due to coupling with both the methine proton (CH-Br) and the terminal methyl protons.
CH₃: The terminal methyl group of the butanamide chain would appear as a triplet, coupled to the adjacent methylene protons.
Methoxy Protons (O-CH₃): Two distinct singlet signals would be expected for the two methoxy groups at positions 2 and 4 of the phenyl ring, as they are in different chemical environments.
A data table summarizing the expected ¹H NMR data would be structured as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Value | e.g., d, t, m | Value | e.g., 1H, 2H, 3H | e.g., Ar-H, N-H, CH-Br |
A carbon-13 NMR spectrum would identify all unique carbon environments in the molecule.
Expected Carbon Signals:
Carbonyl Carbon (C=O): The amide carbonyl carbon would be the most downfield signal, typically in the range of 160-180 ppm.
Aromatic Carbons: Six signals would be expected for the aromatic ring. The carbons attached to the methoxy groups and the nitrogen atom would have distinct chemical shifts compared to the other aromatic carbons.
Butanamide Chain Carbons: Four signals corresponding to the four carbons of the butanamide chain (CH-Br, CH₂, CH₃, and the carbonyl carbon) would be present. The carbon attached to bromine would be significantly shifted downfield.
Methoxy Carbons (O-CH₃): Two signals for the two methoxy group carbons would be observed.
A data table summarizing the expected ¹³C NMR data would be structured as follows:
| Chemical Shift (δ, ppm) | Assignment |
| Value | e.g., C=O, Ar-C, C-Br |
To confirm the assignments made from 1D NMR and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for confirming the connectivity within the butanamide chain (CH₃-CH₂-CH) and for assigning the adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the N-H proton to the aromatic carbons and the carbonyl carbon, and from the butanamide chain protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the stereochemistry and conformation of the molecule, for instance, by showing correlations between the amide proton and nearby aromatic or aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of the compound, confirming the presence of bromine, nitrogen, and the correct number of carbons, hydrogens, and oxygens. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
A data table for HRMS would look like this:
| Ion | Calculated m/z | Found m/z | Formula |
| e.g., [M+H]⁺ | Value | Value | C₁₂H₁₇BrNO₃ |
By analyzing the fragmentation pattern in the mass spectrum (obtained, for example, through electron ionization or collision-induced dissociation), the connectivity of the molecule can be further confirmed.
Expected Fragmentation:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group could lead to the formation of characteristic fragment ions.
Loss of Bromine: The C-Br bond is relatively weak and could cleave to give a fragment corresponding to the loss of a bromine radical.
Cleavage of the Amide Bond: The amide bond could cleave, leading to fragments corresponding to the 2,4-dimethoxyaniline (B45885) moiety and the 2-bromobutanoyl moiety.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the butanamide chain could occur.
The analysis of these fragment ions would provide corroborating evidence for the structure elucidated by NMR spectroscopy.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its bonding and conformation.
Analysis of Infrared (FT-IR) Spectra for Functional Group Fingerprinting
An FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. The amide group, being central to the molecule's structure, would exhibit several distinct vibrations. The N-H stretching vibration would likely appear as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The precise position would be influenced by the extent of intermolecular hydrogen bonding in the solid state. The amide I band, primarily due to the C=O stretching vibration, is anticipated to be a strong absorption in the 1680-1630 cm⁻¹ range. The amide II band, arising from a combination of N-H bending and C-N stretching, would be expected between 1570 and 1515 cm⁻¹.
The aromatic ring would also produce characteristic signals. C-H stretching vibrations of the benzene (B151609) ring would be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of methoxy (O-CH₃) groups would be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and a strong C-O stretching band, likely in the 1260-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions for the aryl ether linkage. The aliphatic butyl chain would contribute C-H stretching bands just below 3000 cm⁻¹ and various bending vibrations at lower wavenumbers. The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 500 cm⁻¹.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium-Strong | N-H Stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium | Aliphatic & Methoxy C-H Stretch |
| ~1660 | Strong | Amide I (C=O Stretch) |
| ~1550 | Medium-Strong | Amide II (N-H Bend, C-N Stretch) |
| ~1600, 1500, 1450 | Medium-Weak | Aromatic C=C Stretch |
| ~1250, ~1050 | Strong | Asymmetric & Symmetric Ar-O-C Stretch |
| ~600-500 | Medium-Weak | C-Br Stretch |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy would provide complementary information to the FT-IR data. While polar bonds like C=O and N-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. Aliphatic C-C and C-H vibrations would also be observable. The symmetric stretching of the methoxy groups and the C-Br stretch would also be Raman active. This technique is particularly useful for studying the skeletal vibrations of the molecule.
Conformational Insights from Vibrational Data
Detailed analysis of the vibrational spectra, often aided by computational modeling (such as Density Functional Theory, DFT), could offer insights into the molecule's conformational preferences. The positions of the amide bands, for instance, can be sensitive to the dihedral angles of the amide linkage and the orientation of the phenyl ring. Variations in these spectral features under different conditions (e.g., in different solvents or at different temperatures) could reveal information about the rotational barriers and stable conformers of the molecule.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal.
Determination of Solid-State Molecular Structure by Single-Crystal X-ray Diffraction
A single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the molecular geometry in the crystalline state. Key parameters to be determined would include the planarity of the amide group, the orientation of the butanamide chain relative to the dimethoxyphenyl ring, and the specific conformations of the methoxy groups. For analogous N-aryl amides, the crystal structure often reveals a trans conformation for the amide linkage.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| R-factor (%) | Value |
Note: The values in this table are placeholders and would need to be determined experimentally.
Crystal Packing and Intermolecular Interactions
The crystallographic data would also elucidate the packing of the molecules in the crystal lattice. A crucial aspect of this analysis is the identification of intermolecular interactions that stabilize the crystal structure. For this compound, it is highly probable that intermolecular hydrogen bonds would be observed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions typically lead to the formation of chains or dimeric motifs.
Absolute Configuration Determination
The molecule this compound possesses a chiral center at the second carbon of the butanamide chain, the atom to which the bromine is attached. This chirality means that the compound can exist as two non-superimposable mirror images, known as enantiomers, designated as (R)-2-bromo-N-(2,4-dimethoxyphenyl)butanamide and (S)-2-bromo-N-(2,4-dimethoxyphenyl)butanamide. The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization, as different enantiomers can exhibit distinct biological activities and physical properties.
A thorough review of the scientific literature reveals a notable absence of specific studies focused on the determination of the absolute configuration of this compound. Consequently, there is no published experimental data, such as that from X-ray crystallography of a single enantiomer or the application of chiroptical spectroscopic methods like circular dichroism, that would definitively assign the (R) or (S) configuration to a specific sample of this compound.
While general methods for determining absolute configuration are well-established in chemical research, their specific application to this compound has not been reported. These methods typically involve:
X-ray Crystallography: This powerful technique can provide an unambiguous determination of the absolute configuration if a suitable single crystal of one enantiomer can be obtained and analyzed.
Chiral Synthesis: The synthesis of the compound from a starting material of a known absolute configuration can establish the stereochemistry of the product.
Spectroscopic Techniques: Methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can be used, often in conjunction with quantum chemical calculations, to determine the absolute configuration in solution.
In the absence of such dedicated studies for this compound, its absolute configuration remains undetermined in the scientific record.
Exploration of Chemical Derivatives and Analogues
Design and Synthesis of Chemically Modified Butanamide Derivatives
The synthesis of N-aryl-α-bromo amides like 2-bromo-N-(2,4-dimethoxyphenyl)butanamide typically involves the acylation of an aromatic amine with an appropriate acyl halide. The general synthetic route is the reaction between an aniline (B41778) derivative and a 2-bromoalkanoyl halide. For the title compound, this would involve the reaction of 2,4-dimethoxyaniline (B45885) with 2-bromobutanoyl chloride.
The design of chemically modified derivatives can be approached by altering three main components of the molecule:
The Butanamide Side Chain: Modifications can include changing the length of the alkyl chain, introducing different halogens (e.g., chlorine, iodine) at the alpha position, or adding other functional groups.
The Aromatic Ring: The substitution pattern on the phenyl ring can be varied. The methoxy (B1213986) groups can be moved to other positions, replaced with other electron-donating or electron-withdrawing groups, or additional substituents can be introduced.
The Amide Linkage: The N-H proton can be substituted with alkyl or aryl groups to create tertiary amides.
A common synthetic strategy for creating a library of such derivatives is combinatorial chemistry, where different anilines and acyl halides are reacted in parallel. For instance, the synthesis of various 2-amino-N-(p-Chlorophenyl) acetamide derivatives was achieved by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with a range of amines irejournals.com. A similar nucleophilic substitution reaction at the alpha-carbon of this compound could be used to introduce diverse functionalities.
Table 1: Hypothetical Synthesis Scheme for Butanamide Derivatives
| Entry | Aniline Derivative | Acyl Halide | Product |
|---|---|---|---|
| 1 | 2,4-dimethoxyaniline | 2-bromobutanoyl chloride | This compound |
| 2 | 4-chloroaniline | 2-bromobutanoyl chloride | 2-bromo-N-(4-chlorophenyl)butanamide |
| 3 | 2,4-dimethoxyaniline | 2-chlorobutanoyl chloride | 2-chloro-N-(2,4-dimethoxyphenyl)butanamide |
This table illustrates a modular approach to synthesizing a variety of analogues by systematically changing the aniline and acyl halide starting materials.
Comparative Chemical Reactivity Studies of Analogues
The reactivity of this compound and its analogues is primarily dictated by the presence of the α-bromo substituent and the nature of the N-aryl group. The key reaction is the nucleophilic substitution at the carbon atom bearing the bromine.
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon electrophilic and susceptible to attack by nucleophiles. The rate of this SN2 reaction is influenced by the steric hindrance around the reaction center and the electronic properties of the N-aryl group.
A comparative study of analogues would likely show that:
Analogues with different halogens: The reactivity would follow the trend I > Br > Cl, consistent with the leaving group ability of the halogens.
Steric effects: Increasing the steric bulk on the butanamide chain or on the aromatic ring near the amide linkage would decrease the rate of nucleophilic substitution.
Analogues with different N-aryl groups: The electronic nature of the substituents on the aryl ring influences the nucleophilicity of the amide nitrogen and the stability of the transition state.
For example, in the related field of α,β-unsaturated compounds, the addition of nucleophiles is a well-studied reaction pathway that can be influenced by catalysts and solvent systems mdpi.com. Similarly, the reaction of N-aryl-α-bromo amides with various nucleophiles (e.g., amines, thiols, azides) would be a primary method to assess their comparative reactivity, leading to a diverse range of functionalized products irejournals.com.
Influence of Substituent Effects on Chemical Properties and Reactivity Profiles
Substituents on the aromatic ring have a significant impact on the chemical properties and reactivity of N-aryl amides through inductive and resonance effects. These effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ) nsf.govnih.gov.
For this compound, the key substituents are:
The two methoxy (-OCH₃) groups: These are strong electron-donating groups (EDG) due to resonance (+R effect), which increases the electron density on the aromatic ring and the amide nitrogen. This can influence the rotational barrier of the C-N amide bond and the nucleophilicity of the molecule.
The bromo (-Br) group on the side chain: This is an electron-withdrawing group (-I effect) that makes the adjacent carbon electrophilic.
In a nucleophilic aromatic substitution (SNAr) context, electron-withdrawing groups on the aromatic ring are necessary to activate the ring for attack nih.gov. While the primary reactivity of the title compound is at the aliphatic chain, the electronic nature of the dimethoxyphenyl group is still crucial. The electron-donating methoxy groups increase the electron density on the amide nitrogen, which can affect its conjugation with the carbonyl group and, in turn, influence the reactivity at the α-carbon.
Studies on other systems have shown that electron-donating substituents can accelerate reactions that involve the development of a positive charge in the transition state researchgate.net. Conversely, electron-withdrawing groups tend to stabilize developing negative charges nsf.gov.
Table 2: Hammett Constants (σ) for Representative Substituents
| Substituent | Position | σ_para | Effect |
|---|---|---|---|
| -OCH₃ | para | -0.27 | Electron Donating |
| -H | para | 0.00 | Neutral |
| -Cl | para | 0.23 | Electron Withdrawing |
Data adapted from principles discussed in the literature nsf.gov.
If one were to compare the reactivity of a series of N-(substituted-phenyl)butanamides, a Hammett plot could be constructed. For a reaction where the amide nitrogen's nucleophilicity is key, analogues with electron-donating groups (like -OCH₃) would react faster than those with electron-withdrawing groups (like -NO₂). This systematic approach allows for the prediction of reactivity profiles across a wide range of derivatives nih.gov.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Chemical Synthesis
The reactivity of 2-bromo-N-(2,4-dimethoxyphenyl)butanamide is primarily dictated by the presence of the α-bromo substituent on the butanamide chain. This feature makes it a valuable electrophilic building block in organic synthesis. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of more complex molecules.
One of the key applications of α-bromo amides is in the synthesis of α-amino amides, which are important structural motifs in many biologically active compounds and pharmaceutical intermediates. The reaction of this compound with various amines would lead to the corresponding α-amino amide derivatives. This transformation is a fundamental step in the construction of peptide mimics and other nitrogen-containing heterocyclic compounds.
Furthermore, α-bromoamides can serve as precursors for α-hydroxy and α-alkoxy amides through nucleophilic substitution reactions with water or alcohols, respectively. These reactions provide a pathway to molecules with potential applications in materials science and as specialty chemical intermediates. The general reaction scheme for the nucleophilic substitution at the α-carbon is depicted below:
General Nucleophilic Substitution Reactions
| Reactant | Nucleophile (Nu-) | Product |
|---|---|---|
| This compound | R-NH2 (Amine) | α-amino-N-(2,4-dimethoxyphenyl)butanamide |
| This compound | R-OH (Alcohol) | α-alkoxy-N-(2,4-dimethoxyphenyl)butanamide |
The presence of the 2,4-dimethoxyphenyl group can also influence the reactivity and properties of the resulting molecules, potentially imparting increased solubility in organic solvents or providing sites for further chemical modification.
Potential Applications in the Development of Specialty Chemicals (Non-Medicinal)
The development of specialty chemicals, which are valued for their performance or function rather than their composition, is another area where this compound could find application. Its bifunctional nature—possessing both a reactive bromo-amide group and a functionalized aromatic ring—makes it a candidate for the synthesis of novel polymers and functional materials.
Bromo-functionalized compounds can act as initiators or monomers in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). While there is no specific literature on the use of this particular compound, its structure is analogous to other bromo-containing molecules used in the synthesis of well-defined polymers with tailored properties. The resulting polymers, incorporating the N-(2,4-dimethoxyphenyl)butanamide moiety, could exhibit unique thermal, optical, or solubility characteristics, making them suitable for applications in coatings, adhesives, or electronic materials.
Moreover, the amide and ether functionalities within the molecule can participate in hydrogen bonding and other non-covalent interactions, which are crucial for the self-assembly and performance of functional materials. The development of new materials from renewable and sustainable resources is a key focus in modern chemistry, and versatile building blocks like this compound could play a role in this field.
Exploration in Agrochemical Research (Non-Medicinal)
In the field of agrochemical research, the discovery of new and effective, yet environmentally benign, compounds is a constant endeavor. The N-aryl amide moiety is a common structural feature in a number of commercially successful herbicides and fungicides. While no direct agrochemical activity has been reported for this compound, its structural similarity to known agrochemicals warrants its consideration in screening programs.
For instance, the herbicide Bromobutide is a bromo-amide derivative. semanticscholar.org This suggests that the bromo-amide functionality can be a key pharmacophore for herbicidal activity. The 2,4-dimethoxyphenyl group in this compound could modulate the biological activity, selectivity, and environmental fate of potential agrochemical candidates derived from it.
Further research could involve the synthesis of a library of compounds derived from this compound, where the bromine atom is replaced by other functional groups, to explore their potential as herbicides, fungicides, or insecticides. The amide bond, in general, is a prolific moiety in molecules with agrochemical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-N-(2,4-dimethoxyphenyl)butanamide?
- Methodological Answer : The compound can be synthesized via bromination of the parent amide, N-(2,4-dimethoxyphenyl)butanamide, using brominating agents like N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Reaction monitoring via thin-layer chromatography (TLC) or LC-MS ensures selective bromination at the α-carbon of the amide. Yield optimization may involve adjusting stoichiometric ratios of NBS and reaction time .
Q. How can the purity and structure of this compound be confirmed?
- Methodological Answer :
- Purity : Assess via HPLC with UV detection (λ = 254 nm) or GC-MS using a non-polar column.
- Structural Confirmation : Use FT-IR to identify amide C=O stretches (~1650 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). ¹H NMR should show characteristic peaks: δ 3.8–3.9 ppm (methoxy groups), δ 4.3–4.5 ppm (brominated CH), and aromatic protons (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use anhydrous dimethyl sulfoxide (DMSO) or acetonitrile for dissolution, avoiding protic solvents (e.g., water, alcohols) to minimize hydrolysis of the bromine moiety .
Advanced Research Questions
Q. How do the electron-donating methoxy groups influence the reactivity of the bromine atom in nucleophilic substitution reactions?
- Methodological Answer : The 2,4-dimethoxy substituents on the phenyl ring increase electron density at the brominated α-carbon via resonance, enhancing its susceptibility to nucleophilic attack. Kinetic studies (e.g., using NaN₃ in DMF at 50°C) can quantify reaction rates. Compare with non-methoxy analogs (e.g., N-(4-chlorophenyl)butanamide) to isolate electronic effects .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., enzymes with bromoamide-binding pockets). Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize reactivity .
Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematically replicate literature protocols while varying parameters (solvent polarity, temperature, catalyst loading). Use design of experiments (DoE) to identify critical factors. Cross-validate results with kinetic profiling (e.g., in situ IR spectroscopy) .
Q. What strategies mitigate competing side reactions (e.g., elimination or over-bromination) during synthesis?
- Methodological Answer :
- Elimination : Use low temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Over-bromination : Limit NBS equivalents (1.05–1.1 eq) and monitor reaction progress via TLC. Quench excess brominating agents with sodium thiosulfate .
Q. How does the compound’s stability under oxidative or reductive conditions impact its utility in multi-step syntheses?
- Methodological Answer : Conduct stress testing:
- Oxidation : Expose to KMnO₄ in acidic media; monitor degradation via LC-MS.
- Reduction : Treat with LiAlH₄; analyze products (e.g., amine derivatives) via NMR. Stability data guide its use as a transient intermediate in cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
